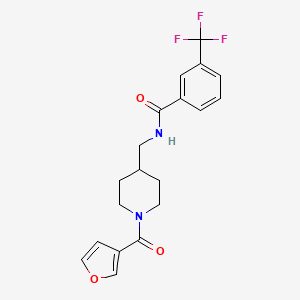
(2S,4S)-1-tert-Butyl 2-ethyl 4-methylpyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, involves diastereo and enantioselective reactions starting from ethyl crotonate and L-alanine, showcasing the complexity and precision required in creating such molecules (Li et al., 1995). These methods highlight the versatility and adaptability of organic synthesis techniques in generating specific molecular configurations.
Molecular Structure Analysis
Detailed molecular structure analyses, including thermal, X-ray, and DFT analyses of structurally similar compounds, offer insights into the stability, bonding, and spatial arrangement of atoms within (2S,4S)-1-tert-Butyl 2-ethyl 4-methylpyrrolidine-1,2-dicarboxylate. For example, the X-ray crystallographic analysis and DFT calculations reveal intramolecular hydrogen bonding and stabilization mechanisms that influence the molecule's physical and chemical properties (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving (2S,4S)-1-tert-Butyl 2-ethyl 4-methylpyrrolidine-1,2-dicarboxylate and its derivatives include various functionalization processes, such as N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides synthesis, showcasing the compound's reactivity and utility in creating more complex molecules for medicinal chemistry applications (Singh & Umemoto, 2011).
Physical Properties Analysis
The physical properties of (2S,4S)-1-tert-Butyl 2-ethyl 4-methylpyrrolidine-1,2-dicarboxylate derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in synthesis and formulation. The solid-state and molecular structures obtained from X-ray diffraction studies provide valuable information on the compound's physical characteristics and potential interactions in formulations (Gao et al., 2006).
Scientific Research Applications
Thermophysical Property Measurements
A detailed review by Marsh et al. (1999) on thermophysical property measurements focuses on ethers like MTBE and TAME, highlighting their use as gasoline additives to improve octane rating and reduce exhaust pollution. This research is significant for understanding the physical and chemical behavior of similar compounds in mixtures, which could extend to the study of "(2S,4S)-1-tert-Butyl 2-ethyl 4-methylpyrrolidine-1,2-dicarboxylate" in various environments Marsh, K., Niamskul, P., Gmehling, J., & Bölts, R. (1999). Fluid Phase Equilibria.
Synthetic Routes and Chemical Synthesis
The synthetic routes of complex molecules, as reviewed by Mi (2015) in the context of Vandetanib synthesis, illustrate the intricate steps involved in creating medically relevant compounds. This process, involving substitution, deprotection, and methylation, among other steps, provides a framework that could be adapted for synthesizing and studying "(2S,4S)-1-tert-Butyl 2-ethyl 4-methylpyrrolidine-1,2-dicarboxylate" for various scientific applications Mi, W. (2015). Fine Chemical Intermediates.
Environmental Impact and Biodegradation
Research on the biodegradation and environmental fate of ethers like ETBE, as summarized by Thornton et al. (2020), provides insight into the microbial degradation pathways and the impact of such compounds on soil and groundwater. Understanding these processes is crucial for assessing the environmental behavior of similar chemical structures, including "(2S,4S)-1-tert-Butyl 2-ethyl 4-methylpyrrolidine-1,2-dicarboxylate", especially concerning its persistence and potential bioremediation strategies Thornton, S., Nicholls, H., Rolfe, S., Mallinson, H., & Spence, M. (2020). Journal of Hazardous Materials.
Polymer Membranes in Separation Processes
Pulyalina et al. (2020) discuss the application of polymer membranes for the purification of fuel oxygenated additives, emphasizing the importance of pervaporation in separating methanol/MTBE mixtures. This review sheds light on membrane technology's role in environmental management, potentially applicable to the separation and purification processes involving "(2S,4S)-1-tert-Butyl 2-ethyl 4-methylpyrrolidine-1,2-dicarboxylate" and similar compounds Pulyalina, A., Rostovtseva, V., Faykov, I., & Toikka, A. (2020). Polymers.
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4S)-4-methylpyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-7-9(2)8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPQWBHHNZWJOD-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

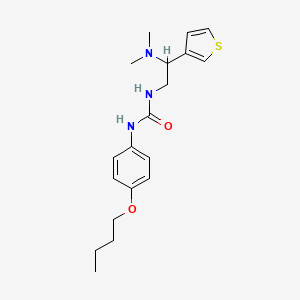
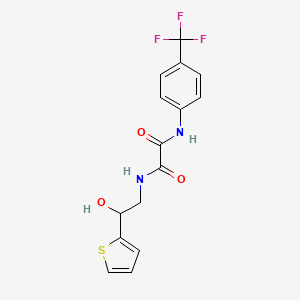
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2493782.png)
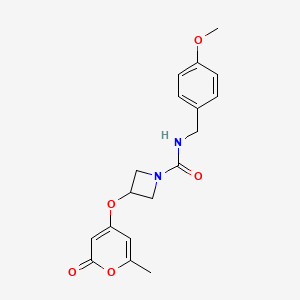
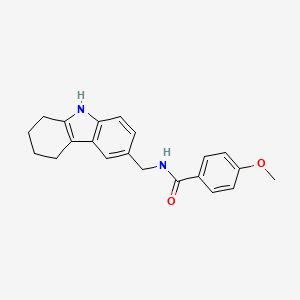
![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2493786.png)
![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493789.png)
![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)


![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)

